3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate to form an intermediate, which is then cyclized with trifluoromethylpyrimidine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The fluorophenyl and trifluoromethyl groups can participate in substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be carried out using reagents like chlorine, bromine, and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets, such as enzymes and receptors. The fluorophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- 3-(3-Chlorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- 3-(3-Fluorophenyl)-6-(methyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
3-(3-Fluorophenyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, supported by various studies and data.
- Molecular Formula : C12H7F3N2O2
- Molecular Weight : 292.19 g/mol
- CAS Number : 2368262-52-4
Antimicrobial Activity
Studies have demonstrated that pyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various microbial strains:
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | |
K. pneumoniae | 64 µg/mL | |
A. baumannii | 128 µg/mL | |
C. albicans | 64 µg/mL |
These results indicate that the compound may possess broad-spectrum antimicrobial activity.
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied. For example, research indicates that derivatives with trifluoromethyl groups show enhanced cytotoxicity against various cancer cell lines:
The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic effects of these compounds.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have shown to inhibit key enzymes involved in cancer cell proliferation and microbial metabolism.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A study published in MDPI detailed the synthesis and biological evaluation of pyrimidine derivatives, including those with trifluoromethyl substitutions. The most active compounds were subjected to in vitro assays demonstrating significant anticancer activity against multiple cell lines, reinforcing the therapeutic potential of this chemical class .
Properties
CAS No. |
50844-61-6 |
---|---|
Molecular Formula |
C11H6F4N2O2 |
Molecular Weight |
274.17 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H6F4N2O2/c12-6-2-1-3-7(4-6)17-9(18)5-8(11(13,14)15)16-10(17)19/h1-5H,(H,16,19) |
InChI Key |
LBSVVBOPPWTGKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C=C(NC2=O)C(F)(F)F |
Origin of Product |
United States |
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